Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone

Catalog No.
S8250260
CAS No.
M.F
C13H22N2O
M. Wt
222.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone

Product Name

Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone

IUPAC Name

cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

InChI

InChI=1S/C13H22N2O/c16-12(11-2-1-3-11)15-9-6-13(10-15)4-7-14-8-5-13/h11,14H,1-10H2

InChI Key

ADOAXTMRALWGPX-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)N2CCC3(C2)CCNCC3

Canonical SMILES

C1CC(C1)C(=O)N2CCC3(C2)CCNCC3

Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone is a complex bicyclic compound characterized by a spirocyclic structure that incorporates two nitrogen atoms. Its molecular formula is C13H22N2OC_{13}H_{22}N_{2}O and it has a molecular weight of 222.33 g/mol. The compound features a cyclobutyl group attached to a diazaspirodecane core, which contributes to its unique chemical and physical properties. The structure can be represented using various notations such as InChI and SMILES, which provide insights into its molecular configuration and connectivity .

The chemical reactivity of cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone is influenced by its functional groups, particularly the ketone moiety. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives. Additionally, under specific conditions, this compound can undergo cyclization or rearrangement reactions, resulting in structurally diverse products .

Research indicates that cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone exhibits significant biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in necroptosis, a form of programmed cell death associated with inflammatory diseases. By inhibiting RIPK1, this compound may hold therapeutic potential for treating conditions linked to excessive inflammation and other related pathologies .

Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone has potential applications in various fields:

  • Pharmaceutical Development: Due to its inhibitory effects on RIPK1, it may be explored for drug development targeting inflammatory diseases.
  • Chemical Research: Its unique structure makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.
  • Biochemical Studies: The compound can serve as a tool in biochemical assays to investigate pathways involving necroptosis and inflammation .

Interaction studies involving cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone have focused on its binding affinity to RIPK1 and other related proteins. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Experimental approaches such as surface plasmon resonance or fluorescence polarization may be employed to assess these interactions quantitatively .

Several compounds share structural similarities with cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone. Here are some notable examples:

Compound NameSimilarity Index
8-Cyclobutyl-2,8-diazaspiro[4.5]decane0.84
1,8-Diazaspiro[4.5]decan-2-one0.83
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate0.74
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate0.81

Uniqueness: The uniqueness of cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone lies in its specific arrangement of nitrogen atoms within the spirocyclic framework and its potential biological activity as an inhibitor of RIPK1 compared to other similar compounds .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

222.173213330 g/mol

Monoisotopic Mass

222.173213330 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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